Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-[2-(2-chlorosulfonylethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO6S/c15-23(18,19)11-10-21-9-8-20-7-6-16-14(17)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDFRGGRWQBQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate typically involves the reaction of benzyl carbamate with 2-(2-(2-chloroethoxy)ethoxy)ethanol in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while hydrolysis results in the formation of benzyl alcohol and corresponding sulfonic acid derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H20ClNO6S
- Molecular Weight : 365.83 g/mol
- CAS Number : 149636-42-0
The compound features a chlorosulfonyl group, which enhances its reactivity and potential applications in synthesizing other compounds. Its structure allows for interactions with biological systems and materials, making it a versatile candidate for research.
Medicinal Chemistry
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate has shown promise in the development of new therapeutic agents. Key areas of focus include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the chlorosulfonyl group is believed to enhance biological activity by facilitating interactions with target proteins involved in cancer pathways .
- Antimicrobial Properties : The compound exhibits potential antibacterial effects against various pathogens. Research has suggested that the sulfonamide moiety can interfere with bacterial growth, making it a candidate for developing new antibiotics .
Materials Science
In materials science, the compound's unique chemical structure allows it to be used as a building block for creating novel polymers and materials:
- Polymer Synthesis : The functional groups present in this compound can be utilized to synthesize polymers with specific properties, such as increased solubility and enhanced mechanical strength. Such polymers could find applications in coatings, adhesives, and drug delivery systems.
- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials, potentially leading to advancements in catalysis and sensor technologies.
Environmental Applications
The chlorosulfonyl group in this compound may also play a role in environmental chemistry:
- Pollutant Degradation : Research indicates that compounds containing chlorosulfonyl groups can facilitate the breakdown of pollutants through chemical reactions that render harmful substances less toxic or inert . This property could be harnessed for developing remediation technologies aimed at cleaning contaminated environments.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity . This reactivity underlies its use in various chemical and biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their differentiating features:
Key Observations:
- Reactivity : The chlorosulfonyl group in the target compound confers superior electrophilicity compared to hydroxyl (-OH) or azide (-N₃) termini, enabling efficient sulfonamide bond formation .
- Solubility: PEG-3 backbones enhance aqueous solubility, but the chlorohexyl derivative (C₁₈H₂₈ClNO₄) exhibits increased lipophilicity, favoring membrane permeability .
- Synthetic Utility : Azide-terminated analogs (e.g., Fmoc-NH-PEG(3)-N₃) are preferred for bioorthogonal chemistry, whereas the target compound is tailored for sulfonyl-based conjugations .
Biological Activity
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
- Chemical Name : this compound
- CAS Number : 52530-50-4
- Molecular Formula : C10H12ClNO4S
- Molecular Weight : 277.73 g/mol
- Melting Point : 49-50 °C
- Storage Conditions : Store at -10 °C
Synthesis
The synthesis of this compound typically involves the reaction of benzyl carbamate with chlorosulfonic acid and ethylene glycol derivatives. The chlorosulfonyl group enhances the compound's reactivity, leading to various biological activities.
Biological Activity
This compound exhibits several biological activities, including:
-
Antioxidant Activity :
- The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro studies indicate its ability to scavenge free radicals effectively.
- Research has demonstrated that similar benzyl derivatives exhibit high inhibition rates against DPPH radicals, suggesting potential applications in preventing oxidative damage .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of benzyl derivatives using DPPH and ABTS assays. The results showed that compounds structurally similar to this compound exhibited percent inhibitions ranging from 64% to 96% at varying concentrations, indicating strong free radical scavenging capabilities.
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| Compound A | 81% | 75% |
| Compound B | 93% | 87% |
| Benzyl N-(2-{...}) | 79% | 80% |
Case Study 2: Anti-inflammatory Activity
In a separate investigation, a series of benzyl carbamates were tested for their ability to inhibit LOX activity. The most potent inhibitors showed IC50 values around 10 µM, indicating that this compound may similarly impact inflammatory pathways.
| Compound | IC50 (µM) |
|---|---|
| Compound C | 10 |
| Compound D | 15 |
| Benzyl N-(2-{...}) | 12 |
Q & A
Q. What are the standard synthetic protocols for Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound is synthesized via sequential etherification and carbamate formation. A typical protocol involves reacting benzyl chloroformate with a polyethylene glycol (PEG)-based ethoxyethylamine precursor under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:
- Temperature Control: Maintain reaction temperatures between 0–5°C during chloroformate addition to minimize side reactions.
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency.
- Stoichiometry: A 1.2:1 molar ratio of benzyl chloroformate to the amine precursor ensures complete conversion .
Yield improvements (≥85%) are achieved by purifying intermediates (e.g., tert-butyl-protected derivatives) via flash chromatography before final deprotection .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular weight with observed m/z 1011 [M+H]⁺ and validate purity (>95%) via peak integration .
- HPLC: Retention time of 1.01 minutes under SQD-FA05 conditions (C18 column, acetonitrile/water gradient) ensures consistency .
- ¹H/¹³C NMR: Characterize ether (δ 3.5–4.0 ppm) and carbamate (δ 5.1 ppm for benzyl CH₂) groups, with integration ratios matching expected protons.
Q. Table 1: Analytical Data for Quality Control
| Technique | Key Data | Source |
|---|---|---|
| LCMS | m/z 1011 [M+H]⁺ | |
| HPLC | Retention time: 1.01 min (SQD-FA05) | |
| ¹H NMR (CDCl₃) | δ 7.3–7.4 (benzyl), δ 4.6 (carbamate) |
Advanced Research Questions
Q. What analytical challenges arise when characterizing the chlorosulfonyl group, and how can conflicting data from LCMS and NMR be resolved?
Methodological Answer: The chlorosulfonyl group (-SO₂Cl) is prone to hydrolysis, leading to discrepancies between LCMS (intact -SO₂Cl) and NMR (hydrolyzed -SO₃H). Mitigation strategies include:
- Sample Handling: Conduct NMR analysis immediately after synthesis under inert atmosphere to prevent hydrolysis.
- Stabilization: Add desiccants (e.g., molecular sieves) to NMR samples.
- Complementary Techniques: Use FT-IR to confirm S=O stretching vibrations (1350–1150 cm⁻¹) and X-ray crystallography for unambiguous structural assignment .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions, and what strategies mitigate side reactions?
Methodological Answer: The -SO₂Cl group is highly electrophilic, enabling sulfonamide formation with amines. However, competing hydrolysis can occur. Strategies to enhance selectivity:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce water ingress.
- Controlled Stoichiometry: Limit water content (<0.1% via molecular sieves) and employ excess amine (2.0 equiv) to drive sulfonamide formation .
- Temperature: Reactions at 0°C slow hydrolysis while maintaining nucleophilic substitution rates .
Q. How can researchers design experiments to study the hydrolytic stability of the carbamate and chlorosulfonyl groups under physiological conditions?
Methodological Answer:
- Kinetic Studies: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0, 6, 12, 24 h). Compare with control samples in acidic (pH 4.5) and basic (pH 9.0) buffers .
- Mechanistic Probes: Use ¹⁸O-labeled water to track hydrolysis pathways via LC-HRMS.
- Computational Modeling: Perform DFT calculations to predict hydrolysis rates at specific pH levels .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LCMS data for similar carbamate derivatives?
Methodological Answer: Discrepancies (e.g., m/z values) may arise from adduct formation or instrument calibration. Resolve by:
- Adduct Screening: Analyze spectra for [M+Na]⁺ or [M+NH₄]⁺ ions.
- Internal Calibration: Use a reference standard (e.g., reserpine) to calibrate the mass spectrometer before runs.
- Cross-Validation: Compare with high-resolution MS (HRMS) to confirm exact mass (±5 ppm error) .
Experimental Design for Bioconjugation
Q. What protocols enable efficient bioconjugation of this compound to proteins via the chlorosulfonyl group?
Methodological Answer:
- Protein Compatibility: Use amine-rich proteins (e.g., BSA) in borate buffer (pH 8.5) to enhance nucleophilic attack on -SO₂Cl.
- Molar Ratio: Optimize protein:compound ratio (1:10–1:20) to balance labeling efficiency and aggregation.
- Quenching: Add excess glycine post-reaction to terminate unreacted -SO₂Cl.
- Validation: Confirm conjugation via SDS-PAGE (shift in molecular weight) and MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
